Cuparene

Catalog No.
S575904
CAS No.
16982-00-6
M.F
C15H22
M. Wt
202.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cuparene

CAS Number

16982-00-6

Product Name

Cuparene

IUPAC Name

1-methyl-4-[(1R)-1,2,2-trimethylcyclopentyl]benzene

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

InChI

InChI=1S/C15H22/c1-12-6-8-13(9-7-12)15(4)11-5-10-14(15,2)3/h6-9H,5,10-11H2,1-4H3/t15-/m0/s1

InChI Key

SLKPBCXNFNIJSV-HNNXBMFYSA-N

SMILES

Array

Synonyms

cuparene

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2(C)C)C

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]2(CCCC2(C)C)C

The exact mass of the compound Cuparene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Cuparene (CAS 16982-00-6) is a bicyclic sesquiterpene characterized by a highly congested 1,2,2-trimethylcyclopentyl ring attached to a p-tolyl group. In industrial and academic procurement, it is primarily sourced as a premium analytical reference standard and a rigorous synthetic benchmark. Its defined Kovats Retention Index (RI = 1500) and distinct mass fragmentation profile make it indispensable for resolving complex terpene mixtures in GC-MS workflows[1]. Furthermore, the presence of contiguous quaternary stereocenters within its rigid framework establishes cuparene as a critical target molecule for validating novel asymmetric catalysis methods and tracking complex cationic rearrangements in engineered terpene synthases [2].

Substituting cuparene with closely related aromatic sesquiterpenes, such as herbertene, bisabolene, or alpha-curcumene, critically undermines both analytical precision and synthetic validation. In GC-MS profiling, generic sesquiterpene standards often fail to provide the specific late-eluting calibration point required to deconvolve overlapping aliphatic isomers like beta-cedrene and (E)-beta-caryophyllene [1]. In synthetic methodology, utilizing simpler or less hindered cyclopentane analogs fails to adequately stress-test chiral catalysts; only cuparene's specific contiguous quaternary benzylic stereocenters provide the necessary steric bulk to genuinely prove the efficacy of advanced asymmetric cyclization protocols[2].

Chromatographic Calibration in Complex Terpene Matrices

In high-resolution GC-MS profiling of essential oils and fossil resins, cuparene serves as a critical late-eluting aromatic sesquiterpene standard. While common aliphatic sesquiterpenes like beta-cedrene and (E)-beta-caryophyllene frequently suffer from fortuitous co-elution on standard non-polar columns, cuparene maintains a precise Kovats Retention Index (RI) of 1500[1]. This stable retention behavior, combined with its distinct mass fragmentation (m/z 132 base peak), provides a reliable calibration point that prevents misidentification of co-eluting isomers in complex matrices [2].

Evidence DimensionKovats Retention Index (RI) and Peak Resolution
Target Compound DataCuparene: RI = 1500; distinct m/z 132 base peak
Comparator Or Baselinebeta-Cedrene / (E)-beta-Caryophyllene: Susceptible to fortuitous overlap on non-polar columns
Quantified DifferenceProvides reliable baseline resolution and distinct MS fragmentation where standard aliphatic sesquiterpenes co-elute
ConditionsGC-MS analysis using semi-standard non-polar capillary columns (e.g., BP-1)

Procuring cuparene as a reference standard ensures accurate peak assignment and quantification in complex botanical and geochemical samples where isomer overlap compromises data integrity.

Benchmark Substrate for Asymmetric Catalysis of Quaternary Centers

Cuparene's highly congested 1,2,2-trimethylcyclopentyl core makes it an exceptionally demanding benchmark for validating asymmetric cyclization methodologies. When evaluating chiral ligands (e.g., (-)-sparteine) in intramolecular carbolithiation, synthesizing the contiguous quaternary centers of cuparene poses a significantly higher steric hurdle compared to less hindered cyclopentanes. For instance, optimized 5-exo ring closures yield an enantiomeric ratio (er) of 61:39 for cuparene, establishing a strict performance baseline for novel catalysts that routinely achieve >90% er in unhindered model systems [1].

Evidence DimensionEnantioselective 5-exo ring closure efficiency
Target Compound DataCuparene: er = 61:39 under optimized (-)-sparteine carbolithiation
Comparator Or BaselineUnhindered cyclopentane precursors: Typically >90% er
Quantified DifferenceHighlights catalyst limitations by imposing severe steric constraints at the contiguous quaternary stereocenter
ConditionsAsymmetric intramolecular carbolithiation using chiral ligands at low temperatures

Synthetic methodology labs must procure cuparene precursors or use it as a target to credibly demonstrate the steric tolerance and efficacy of new asymmetric catalysts.

Mechanistic Biomarker for Terpene Synthase Engineering

In the engineering of terpene synthases, cuparene acts as a definitive biomarker for complex cationic cascade activation. Isotopic labeling studies reveal that cuparene biosynthesis requires a highly specific concurrent 1,4-hydride shift and a double 1,3-hydride shift to form its cyclopentane ring. In contrast, the formation of related aromatic sesquiterpenes like alpha-curcumene relies on a simpler 1,2-hydride shift. The detection of cuparene in engineered microbial systems therefore quantitatively proves the successful stabilization of the cuprenyl cation intermediate by the mutated enzyme [1].

Evidence DimensionHydride shift complexity during enzymatic cyclization
Target Compound DataCuparene: Requires concurrent 1,4-hydride and double 1,3-hydride shifts
Comparator Or Baselinealpha-Curcumene: Requires only a single 1,2-hydride shift
Quantified DifferenceCuparene proves advanced multi-step carbocation rearrangement, whereas curcumene only indicates early-stage cyclization
ConditionsGC-MS analysis of deuterated mevalonate incorporation in engineered cell cultures

Bioengineers procure cuparene as a reference standard to validate the successful modification of terpene synthases capable of executing complex, multi-step cationic rearrangements.

Analytical Reference Standards for Complex Botanical and Geochemical Matrices

Due to its stable Kovats Retention Index (RI = 1500) and distinct mass fragmentation, cuparene is procured as a definitive GC-MS reference standard. It is essential for resolving ambiguities in samples where common aliphatic sesquiterpenes co-elute, ensuring accurate phytochemical profiling and geological biomarker identification [1].

Benchmark Substrate for Validating Asymmetric Catalysis

Synthetic chemistry laboratories utilize cuparene as a rigorous target molecule to stress-test novel chiral ligands and catalysts. Its contiguous quaternary benzylic stereocenters provide a demanding steric environment that definitively proves the efficacy of advanced 5-exo ring closure methodologies, which cannot be validated using unhindered analogs [2].

Mechanistic Biomarker in Terpene Synthase Engineering

In synthetic biology, cuparene serves as a critical biomarker to evaluate the success of engineered terpene synthases. Its presence confirms that the engineered enzyme can successfully execute and stabilize complex multi-step cationic cascades (including concurrent 1,4- and 1,3-hydride shifts), distinguishing advanced enzyme variants from those only capable of basic cyclization[3].

XLogP3

5.5

Exact Mass

202.172150702 Da

Monoisotopic Mass

202.172150702 Da

Heavy Atom Count

15

UNII

24IR5X2B93

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.41%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (11.59%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

16982-00-6

Wikipedia

Cuparene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Last modified: 08-15-2023

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